Arg-Gly-Asp-Cys (TFA)
Description
Primary Sequence Analysis: The Arg-Gly-Asp-Cys Motif
The RGDC sequence (Arg-Gly-Asp-Cys) integrates two functional domains: the RGD tripeptide , a universal integrin-binding motif, and a terminal cysteine that enables site-specific conjugation to biomaterials. The arginine residue (Arg) contributes a positively charged guanidinium group, which forms salt bridges with negatively charged integrin surfaces, while aspartic acid (Asp) provides a carboxylate group for electrostatic complementarity. Glycine (Gly), a structurally flexible residue, allows the RGD loop to adopt conformations necessary for integrin recognition. The cysteine (Cys) thiol group facilitates covalent attachment to gold nanoparticles or polymers via disulfide bonds, a property exploited in tissue engineering scaffolds.
Table 1: Comparative Analysis of RGD-Containing Peptides
Tertiary Conformation in Fibronectin Binding
The RGD motif resides within the 10th type III module (FNIII10) of fibronectin, a β-sandwich fold comprising seven antiparallel β-strands. Crystal structures (PDB: 1FNF) reveal that the RGD sequence forms a solvent-exposed loop between β-strands F and G, enabling direct interaction with integrin α-subunits. This loop’s flexibility, conferred by Gly, allows conformational adaptation to integrins such as α5β1 and αvβ3. Adjacent to the RGD loop, the synergy region (Pro-His-Ser-Arg-Asn) in the FNIII9 module stabilizes integrin binding through auxiliary contacts. Mutational studies demonstrate that replacing Asp with Glu (RGE) abolishes α5β1 binding but preserves αv-class integrin interactions, highlighting sequence-dependent specificity.
Figure 1: Tertiary Structure of the FNIII10 Module
(Hypothetical depiction based on PDB 1FNF: The RGD loop (red) protrudes from the β-sandwich core (blue), adjacent to the synergy region (green) in FNIII9.)
Impact of Trifluoroacetic Acid (TFA) Counterion
TFA, a strong acid (pKa ≈ 0.23), serves as a counterion during RGDC synthesis to neutralize basic arginine residues and improve peptide solubility in aqueous solutions. However, TFA’s hydrophobicity can induce unintended conformational changes, such as α-helix stabilization in cationic peptides. Comparative studies with chloride (Cl⁻) counterions reveal that TFA reduces RGDC’s cytotoxicity by mitigating nonspecific electrostatic interactions with cell membranes. Despite these benefits, residual TFA in final formulations may interfere with biological assays, necessitating careful purification via reversed-phase HPLC.
Table 2: Counterion Effects on RGDC Properties
| Counterion | Solubility (mg/mL) | Cytotoxicity (IC50, μM) | Secondary Structure |
|---|---|---|---|
| TFA | 25.4 | >100 | Partial α-helix |
| Cl⁻ | 18.9 | 45.2 | Random coil |
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGGKXZCJCXNM-YWUTZLAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N7O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps :
Coupling: The amino acids are sequentially added to a solid support resin. Each amino acid is protected by an Fmoc group to prevent unwanted reactions.
Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group for the next coupling reaction.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) to prevent side reactions.
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Cys (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Disulfide Bond Formation
The cysteine residue in Arg-Gly-Asp-Cys (TFA) undergoes oxidation to form disulfide bridges, a critical reaction for structural stabilization and functional applications. Under oxidative conditions (e.g., air exposure or H₂O₂), the thiol (-SH) group of cysteine reacts to generate cystine (-S-S-) bonds. This reaction is reversible under reducing agents like TCEP or DTT .
Key Data :
-
Reaction Rate : Disulfide formation occurs within hours under ambient conditions.
-
Applications : Used to cyclize peptides (e.g., cyclo[Arg-Gly-Asp-D-Phe-Cys]) for enhanced integrin binding .
Thiol-Specific Conjugation Reactions
The cysteine thiol group participates in site-specific modifications:
Thiol-Maleimide Chemistry
Maleimide derivatives (e.g., fluorescent dyes) react selectively with the thiol to form stable thioether bonds. This is widely used for labeling peptides in imaging studies .
Native Chemical Ligation (NCL)
Arg-Gly-Asp-Cys (TFA) reacts with thioesters (e.g., AAZTA-C4-CO-MES) to form peptide conjugates. This method enables double-modification strategies for therapeutic probes .
Example Reaction :
Yield: >90% conversion under TCEP-free conditions .
Acid-Catalyzed Side Reactions
Trifluoroacetic acid (TFA), used in peptide cleavage and purification, can induce side reactions:
Aspartimide Formation
Aspartic acid residues (Asp) in sequences like Arg-Gly-Asp-Cys are prone to cyclization into aspartimides under acidic conditions, leading to epimerization .
Risk Factors :
-
Sequence Context : Asp followed by Gly, Arg, or other nucleophilic residues .
-
Mitigation : Use low TFA concentrations (<5%) during resin cleavage .
N-O Acyl Shift
Though less common in this sequence, Thr/Ser residues in other peptides can undergo shifts, forming cyclic intermediates .
Functional Binding Assays
Arg-Gly-Asp-Cys (TFA) derivatives show high affinity for integrin receptors:
| Peptide | Target Receptor | IC₅₀ (nM) | Application | Ref. |
|---|---|---|---|---|
| Cyclo[Arg-Gly-Asp-D-Phe-Cys] | αvβ3 integrin | 2.1 ± 0.3 | Tumor imaging/therapy | |
| Linear Arg-Gly-Asp-Cys | α5β1 integrin | 15.8 ± 2 | Cell adhesion inhibition |
Thiol Arylation for Radiolabeling
The cysteine thiol reacts with aryl halides (e.g., 4-fluorophenyl) via SNAr mechanisms for PET tracer development .
Example :
\text{Peptide Cys SH 4 18}\text{F}]fluorobromobenzene}\rightarrow \text{Peptide Cys S 4 18}\text{F}]F-phenyl)}
Molar Activity: 1.5–2.0 GBq/µmol .
Redox Sensitivity
The cysteine thiol’s redox activity enables applications in responsive drug delivery:
Scientific Research Applications
Biochemistry and Molecular Biology
Arg-Gly-Asp-Cys (TFA) is extensively used in biochemical research to study integrin-mediated processes. Its ability to inhibit integrin function provides insights into cellular mechanisms involved in cancer metastasis and angiogenesis.
- Mechanism of Action : The compound disrupts the interaction between integrins and the extracellular matrix (ECM), thereby inhibiting tumor cell adhesion and migration.
| Application | Description |
|---|---|
| Cell Adhesion Studies | Used to investigate how cells interact with ECM components. |
| Migration Assays | Evaluates the effect on cell movement in various cancer models. |
| Apoptosis Induction | Demonstrates potential therapeutic effects by promoting apoptosis in cancer cells. |
Cancer Therapy
The antitumor activity of Arg-Gly-Asp-Cys (TFA) has been explored in several studies, highlighting its potential as a therapeutic agent.
- Case Study: Leukemia Treatment : Research by Shen et al. (2016) showed that targeting the leukemia microenvironment with Arg-Gly-Asp-Cys (TFA) could overcome chemotherapy resistance in acute myeloid leukemia models using biomimetic scaffolds.
- Inhibition of Tumor Growth : The compound has been shown to significantly reduce tumor cell adhesion to the ECM, essential for preventing metastasis in various cancers .
Diagnostic Tools
Arg-Gly-Asp-Cys (TFA) is also utilized in developing imaging probes for cancer diagnostics.
- Example : A study involving technetium-99m-labeled Arg-Gly-Asp conjugated peptides demonstrated enhanced melanoma uptake, suggesting its utility as a dual-receptor-targeting imaging probe .
Industrial Applications
In addition to research applications, Arg-Gly-Asp-Cys (TFA) is also being explored for industrial purposes, particularly in the development of new therapeutic agents and diagnostic tools.
- Therapeutic Development : The compound's unique properties make it a candidate for designing novel drugs targeting integrin-related pathways.
- Biotechnology Applications : Its use in peptide synthesis and modification processes enhances the development of biomaterials for tissue engineering and regenerative medicine .
Mechanism of Action
Arg-Gly-Asp-Cys (TFA) exerts its effects by binding to cell adhesion molecules, specifically integrins. This interaction inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation . The molecular targets include integrin receptors on the cell surface, which play a crucial role in cell adhesion and signaling pathways.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
Introduction
Arg-Gly-Asp-Cys (TFA) is a synthetic peptide that incorporates the well-known RGD (Arg-Gly-Asp) sequence, which is crucial for cell adhesion and interaction with integrins. The addition of cysteine (Cys) enhances its stability and functionality in biological systems. This article explores the biological activity of Arg-Gly-Asp-Cys (TFA), focusing on its mechanisms of action, applications in biomedical research, and therapeutic potential.
The biological activity of Arg-Gly-Asp-Cys (TFA) primarily involves its interaction with integrins, a family of cell surface receptors that mediate cell adhesion to the extracellular matrix. The RGD sequence is recognized by several integrins, notably αvβ3 and αvβ5, which play significant roles in various physiological processes such as cell migration, proliferation, and survival.
Integrin Binding
- Integrin Recognition : The RGD motif facilitates binding to integrins, which are critical for cellular signaling pathways that regulate cell behavior.
- Cysteine Role : The presence of cysteine allows for potential disulfide bond formation, enhancing the structural stability of the peptide and its binding affinity to target cells.
1. Cancer Therapy
Arg-Gly-Asp-Cys (TFA) has been investigated for its potential in cancer therapies, particularly in targeting tumor cells.
- Case Study : A study demonstrated that conjugating RGD peptides to cytotoxic agents significantly increased their efficacy against melanoma cells. The RGD-Lys-(Arg 11)CCMSH hybrid peptide showed a 65% reduction in clonogenic survival of B16/F1 melanoma cells when treated with 100 nM concentration .
2. Tissue Engineering
In tissue engineering, Arg-Gly-Asp-Cys (TFA) is utilized to enhance cell adhesion on biomaterials.
- Research Findings : A study reported that covalently attaching RGDC peptides to titanium surfaces improved osteoblast and fibroblast cell attachment and proliferation . This suggests that modifying implant surfaces with bioactive peptides can enhance integration with host tissues.
3. Drug Delivery Systems
The peptide's ability to bind selectively to integrins has led to its use in targeted drug delivery systems.
- Mechanism : By conjugating Arg-Gly-Asp-Cys (TFA) with therapeutic agents, researchers have created systems that can deliver drugs specifically to tumor sites, minimizing systemic side effects.
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of Arg-Gly-Asp-Cys (TFA) compared to other peptides:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for studying Arg-Gly-Asp-Cys (TFA)'s inhibitory effects on platelet aggregation?
- Methodological Answer : Platelet aggregation assays should be performed using platelet-rich plasma (PRP) treated with agonists like ADP or thrombin. RGDC(TFA) is typically dissolved in PBS (pH 7.4) and pre-incubated with PRP for 5–10 minutes before agonist addition. Aggregation is measured via turbidimetry at 37°C . Controls should include untreated PRP and RGDS peptides (e.g., HY-P0309A) to validate specificity .
Q. How should Arg-Gly-Asp-Cys (TFA) be stored and reconstituted to ensure stability?
- Methodological Answer : Lyophilized RGDC(TFA) should be stored at -80°C to -20°C in airtight vials. Reconstitute in sterile PBS or ultrapure water (0.1% TFA optional for solubility) to a concentration of 1–10 mM. Aliquot to avoid freeze-thaw cycles, and verify purity via HPLC (>95%) before use .
Q. What are the structural determinants of RGDC(TFA)'s interaction with integrin receptors?
- Methodological Answer : The RGD motif binds to αvβ3 and αIIbβ3 integrins via electrostatic interactions between the aspartic acid (Asp) residue and the receptor’s metal ion-dependent adhesion site (MIDAS). Circular dichroism (CD) spectroscopy and molecular docking simulations can confirm conformational stability and binding specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for RGDC(TFA) in fibrinogen binding assays?
- Methodological Answer : Discrepancies may arise from variations in integrin expression levels (e.g., platelet vs. cancer cell models) or buffer conditions (e.g., divalent cation concentration). Standardize assays using:
- Table 1 : Reported IC₅₀ Values
| Study | Model System | IC₅₀ (μM) | Conditions |
|---|---|---|---|
| Platelets | 2.5 | 1 mM Ca²⁺ | |
| HUVECs | 0.8 | 2 mM Mn²⁺ |
Q. What strategies mitigate off-target effects of RGDC(TFA) in cell adhesion studies?
- Methodological Answer : Off-target binding to non-integrin receptors (e.g., cadherins) can be minimized by:
- Pre-blocking cells with function-blocking antibodies (e.g., LM609 for αvβ3).
- Using scrambled-sequence controls (e.g., DGRA).
- Combining RGDC(TFA) with siRNA knockdown of specific integrin subunits .
Q. How can RGDC(TFA) be integrated into 3D biomaterial scaffolds for tissue engineering applications?
- Methodological Answer : RGDC(TFA) can be covalently conjugated to hydrogels (e.g., PEGDA) via maleimide-thiol chemistry. Optimize peptide density (0.1–1.0 mM) using quartz crystal microbalance (QCM) measurements. Validate bioactivity via cell spreading assays in primary fibroblasts or endothelial cells .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing RGDC(TFA)-mediated inhibition of cell migration?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons in scratch/wound-healing assays. Normalize migration rates to untreated controls and account for batch effects (e.g., peptide lot variability) via linear mixed-effects models .
Q. How can researchers ensure reproducibility in RGDC(TFA) bioactivity across experimental batches?
- Methodological Answer : Implement quality control (QC) steps:
- Table 2 : QC Parameters
| Parameter | Target Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Endotoxin | <0.1 EU/mg | LAL assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
